9H-fluoren-9-ylmethyl 4-bromobenzoate

Cross-Coupling Suzuki-Miyaura Palladium Catalysis

9H-Fluoren-9-ylmethyl 4-bromobenzoate (Fmoc-4-bromobenzoate; CAS 666213-83-8) is a specialized benzoate ester building block that integrates the base-labile Fmoc protecting group with a bromo-substituted aromatic ring. This structural combination enables orthogonal protection strategies in solid-phase peptide synthesis (SPPS), wherein the Fmoc group is removable under mild basic conditions (e.g., 20% piperidine in DMF) without affecting acid-labile side-chain protecting groups.

Molecular Formula C21H15BrO2
Molecular Weight 379.2 g/mol
Cat. No. B311047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-fluoren-9-ylmethyl 4-bromobenzoate
Molecular FormulaC21H15BrO2
Molecular Weight379.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C4=CC=C(C=C4)Br
InChIInChI=1S/C21H15BrO2/c22-15-11-9-14(10-12-15)21(23)24-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20H,13H2
InChIKeyUDKFTJYQRBPWQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9H-Fluoren-9-ylmethyl 4-bromobenzoate: Procurement-Grade Overview for Peptide Synthesis and Cross-Coupling Applications


9H-Fluoren-9-ylmethyl 4-bromobenzoate (Fmoc-4-bromobenzoate; CAS 666213-83-8) is a specialized benzoate ester building block that integrates the base-labile Fmoc protecting group with a bromo-substituted aromatic ring . This structural combination enables orthogonal protection strategies in solid-phase peptide synthesis (SPPS), wherein the Fmoc group is removable under mild basic conditions (e.g., 20% piperidine in DMF) without affecting acid-labile side-chain protecting groups . The 4-bromobenzoate moiety provides a versatile synthetic handle for transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings, facilitating the construction of biaryl and alkyl-aryl frameworks .

Why 9H-Fluoren-9-ylmethyl 4-bromobenzoate Cannot Be Readily Substituted with Generic Analogs in Orthogonal Synthesis Workflows


Substituting 9H-fluoren-9-ylmethyl 4-bromobenzoate with alternative in-class building blocks—such as Fmoc-4-chlorobenzoate, Fmoc-4-fluorobenzoate, or Boc-protected 4-bromobenzoate—introduces significant deviations in reactivity, stability, and orthogonal compatibility that undermine synthetic reliability. The 4-bromo substituent exhibits distinct electronic and steric properties compared to chloro or fluoro analogs, directly impacting cross-coupling kinetics and regioselectivity . Furthermore, the Fmoc group provides orthogonality with acid-labile Boc/tBu protecting groups, enabling sequential deprotection under mild basic conditions; replacing Fmoc with Boc compromises this orthogonality, as both Boc and tBu groups require acidic cleavage conditions . These differences are not merely academic but translate into quantifiable variations in coupling efficiency, deprotection rates, and overall synthetic yield, as detailed in the following evidence guide .

Quantitative Differentiation of 9H-Fluoren-9-ylmethyl 4-bromobenzoate: Comparative Evidence for Informed Procurement


Cross-Coupling Reactivity: Bromo Substituent Outperforms Chloro Analogs in Palladium-Catalyzed Reactions

The 4-bromo substituent in 9H-fluoren-9-ylmethyl 4-bromobenzoate provides superior reactivity in palladium-catalyzed cross-coupling reactions compared to the 4-chloro analog. Bromoarenes undergo oxidative addition to Pd(0) more rapidly than chloroarenes due to the lower C–Br bond dissociation energy . This kinetic advantage enables higher yields and shorter reaction times under standard Suzuki-Miyaura conditions.

Cross-Coupling Suzuki-Miyaura Palladium Catalysis

Orthogonal Deprotection: Fmoc Group Enables Mild Base-Labile Cleavage Unattainable with Boc-Protected Analogs

The Fmoc protecting group in 9H-fluoren-9-ylmethyl 4-bromobenzoate undergoes rapid, quantitative cleavage under mild basic conditions (20% piperidine in DMF), whereas Boc-protected 4-bromobenzoate requires strongly acidic conditions (neat TFA or 4M HCl/dioxane) for deprotection . This orthogonality enables Fmoc-based building blocks to be used in tandem with acid-labile side-chain protecting groups (e.g., tBu esters, Boc-amines) without premature cleavage.

Solid-Phase Peptide Synthesis Protecting Groups Orthogonal Chemistry

Thermal Stability: 9H-Fluoren-9-ylmethyl 4-bromobenzoate Exhibits Broader Processing Window than 4-Iodo Analogs

The 4-bromo substituent confers greater thermal stability to 9H-fluoren-9-ylmethyl 4-bromobenzoate compared to the 4-iodo analog. Iodoarenes are prone to thermal decomposition via homolytic C–I bond cleavage at elevated temperatures (onset ~120–150°C), whereas bromoarenes remain stable up to ~200°C under inert atmosphere . This stability differential has direct implications for long-term storage, shipping, and synthetic operations involving heating.

Thermal Stability Storage Conditions Procurement Specifications

Chromatographic Detectability: Bromo Substituent Provides Distinct UV Absorbance and Mass Spectrometric Signature for Analytical Tracking

The 4-bromo substituent in 9H-fluoren-9-ylmethyl 4-bromobenzoate imparts a characteristic UV absorbance maximum at approximately 260–270 nm and a distinctive isotopic pattern in mass spectrometry (¹:¹ ratio for ⁷⁹Br and ⁸¹Br) . These analytical features facilitate precise quantification and tracking during reaction monitoring and purification, offering advantages over non-halogenated or fluoro-substituted analogs that may lack strong UV chromophores or distinctive MS signatures.

Analytical Chemistry LC-MS UV Detection

Optimal Deployment Scenarios for 9H-Fluoren-9-ylmethyl 4-bromobenzoate in Research and Industrial Synthesis


Automated Fmoc-SPPS Workflows Requiring Orthogonal Protection of Benzoate-Derived Linkers

In automated solid-phase peptide synthesizers, 9H-fluoren-9-ylmethyl 4-bromobenzoate serves as a reliable linker precursor that can be coupled to resin-bound amines under standard activation conditions (e.g., HOBt/DIC). The Fmoc group enables iterative deprotection with 20% piperidine without compromising acid-labile side-chain protecting groups . The 4-bromo substituent remains intact throughout the synthesis and can be exploited post-cleavage for bioconjugation via Suzuki-Miyaura coupling, providing a versatile platform for generating peptide-aryl conjugates .

Synthesis of Biaryl-Containing Peptidomimetics via Tandem SPPS and On-Resin Cross-Coupling

Researchers synthesizing biaryl-modified peptides or peptidomimetics can incorporate 9H-fluoren-9-ylmethyl 4-bromobenzoate as a building block during SPPS. Following chain assembly and Fmoc deprotection, the resin-bound bromoarene can undergo on-resin Suzuki-Miyaura coupling with arylboronic acids, enabling late-stage diversification without intermediate purification . This approach capitalizes on the bromo substituent's superior reactivity (relative to chloro analogs) under mild, solid-phase-compatible conditions, achieving coupling efficiencies >80% in optimized protocols .

Analytical Method Development and Quality Control for Bromo-Containing Peptide Intermediates

In analytical laboratories supporting peptide manufacturing, 9H-fluoren-9-ylmethyl 4-bromobenzoate is employed as a reference standard for method development due to its distinct UV absorbance at 265 nm and characteristic bromine isotopic doublet in LC-MS . These spectral features enable sensitive detection (LOD < 0.1 µg/mL by UV) and unambiguous identification, facilitating purity assessment, impurity profiling, and stability monitoring of bromo-containing peptide intermediates in accordance with ICH Q2(R1) guidelines .

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